4-Amino-4-deoxyarabinose

Description

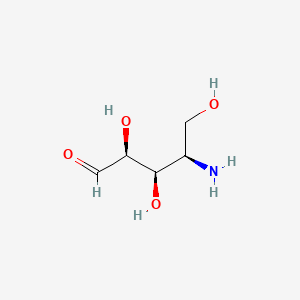

Structure

2D Structure

3D Structure

Properties

CAS No. |

33406-49-4 |

|---|---|

Molecular Formula |

C5H11NO4 |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

(2S,3R,4R)-4-amino-2,3,5-trihydroxypentanal |

InChI |

InChI=1S/C5H11NO4/c6-3(1-7)5(10)4(9)2-8/h2-5,7,9-10H,1,6H2/t3-,4-,5-/m1/s1 |

InChI Key |

YECZZWUIAXEARY-UOWFLXDJSA-N |

SMILES |

C(C(C(C(C=O)O)O)N)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C=O)O)O)N)O |

Canonical SMILES |

C(C(C(C(C=O)O)O)N)O |

Other CAS No. |

33406-49-4 |

Synonyms |

4-amino-4-deoxy-arabinose 4-amino-4-deoxy-L-arabinose 4-amino-4-deoxyarabinopyranose 4-amino-4-deoxyarabinose 4-amino-4-deoxyarabinose, (D)-isomer Ara(p)4N L-Arap4N |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 4 Amino 4 Deoxyarabinose

Elucidation of Biosynthetic Precursors for 4-Amino-4-deoxyarabinose

The journey to synthesize L-Ara4N begins with a well-known precursor in bacterial carbohydrate metabolism. The elucidation of this starting material was pivotal in understanding the entire biosynthetic cascade.

UDP-Glucuronic Acid as a Central Precursor

The biosynthesis of L-Ara4N initiates from the central precursor, UDP-glucuronic acid (UDP-GlcA). nih.govnih.gov This sugar nucleotide is itself derived from the oxidation of UDP-glucose by the enzyme UDP-glucose dehydrogenase (Ugd/PmrE). nih.govnih.gov The identification of UDP-GlcA as the starting point was proposed based on the sequences of genes required for polymyxin (B74138) resistance and later confirmed through enzymatic assays using extracts from polymyxin-resistant mutants of Escherichia coli. nih.gov These extracts demonstrated the conversion of radiolabeled UDP-GlcA into downstream intermediates of the L-Ara4N pathway, firmly establishing its role as the foundational molecule. nih.gov

Enzymatic Steps and Mechanisms in this compound Synthesis

The conversion of UDP-GlcA to L-Ara4N is a multi-step process catalyzed by a series of enzymes encoded by the arn (formerly pmr) operon. nih.govresearchgate.net These enzymes carry out distinct chemical transformations, including oxidative decarboxylation, transamination, and linkage to a lipid carrier.

Characterization of ArnA (PmrI) and its Role in Oxidative Decarboxylation

ArnA, also known as PmrI, is a key bifunctional enzyme that catalyzes the first committed step in the L-Ara4N biosynthetic pathway. nih.govresearchgate.netacs.org This 74-kDa protein possesses two distinct domains, each with a specific catalytic function. nih.govresearchgate.net

The C-terminal domain of ArnA is responsible for the NAD+-dependent oxidative decarboxylation of UDP-GlcA. nih.govnih.govlbl.gov This reaction proceeds through two steps: an initial oxidation at the C-4" position of the glucuronic acid moiety to yield a UDP-4-keto-glucuronic acid intermediate, followed by decarboxylation to produce uridine (B1682114) 5′-(β-L-threo-pentapyranosyl-4′′-ulose diphosphate), also known as UDP-4-keto-arabinose (UDP-Ara4O). nih.govnih.govlbl.gov Unlike other related enzymes that use NAD+ catalytically and regenerate it, ArnA utilizes NAD+ as a true substrate, releasing NADH as a product. nih.govlbl.gov The N-terminal domain of ArnA possesses a formyltransferase activity, which is discussed in the context of subsequent pathway steps. nih.govacs.org

| Enzyme | Gene Name | Function | Substrate | Product |

| ArnA (C-terminal domain) | arnA (pmrI) | Oxidative decarboxylation | UDP-glucuronic acid | UDP-4-keto-arabinose |

Identification and Catalytic Mechanism of ArnB (PmrH) as an Aminotransferase

Following the formation of UDP-Ara4O, the next crucial step is the introduction of an amino group, a reaction catalyzed by the aminotransferase ArnB (also known as PmrH). nih.govnih.gov ArnB is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that facilitates the reversible transfer of an amino group from a donor molecule to the C-4" position of UDP-Ara4O. nih.govnih.gov

The primary amino donor for this reaction is glutamate (B1630785). nih.gov The catalytic mechanism involves the conversion of the PLP cofactor to pyridoxamine (B1203002) phosphate in the presence of glutamate. nih.gov This is followed by the transfer of the amino group to UDP-Ara4O, generating the novel sugar nucleotide UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N) and α-ketoglutarate. nih.govacs.org It is noteworthy that the equilibrium of this reaction is unfavorable for the forward direction, with an equilibrium constant of approximately 0.1, suggesting that subsequent reactions in the pathway are necessary to drive the synthesis of UDP-L-Ara4N. nih.govnih.gov

| Enzyme | Gene Name | Function | Substrate | Amino Donor | Product |

| ArnB | arnB (pmrH) | Aminotransferase | UDP-4-keto-arabinose | Glutamate | UDP-4-amino-4-deoxy-L-arabinose |

Functions of ArnC (PmrF) in Bactoprenyl Phosphate Linkage

Once UDP-L-Ara4N is synthesized in the cytoplasm, the pathway moves to the inner membrane. The enzyme ArnC (also known as PmrF) is a membrane-bound protein that plays a critical role in linking the arabinose moiety to a lipid carrier. acs.orgnih.gov ArnC catalyzes the transfer of the 4-formamido-L-arabinose (L-Ara4FN) moiety from UDP-L-Ara4FN to the lipid carrier undecaprenyl phosphate (also known as bactoprenyl phosphate). acs.orgnih.govresearchgate.net This reaction forms undecaprenyl-phospho-4-deoxy-4-formamido-L-arabinose (UndP-L-Ara4FN). nih.govnih.gov The substrate for ArnC is the formylated version of UDP-L-Ara4N, a modification catalyzed by the N-terminal formyltransferase domain of ArnA. nih.govnih.gov

| Enzyme | Gene Name | Function | Substrate | Product |

| ArnC | arnC (pmrF) | Transferase | UDP-4-formamido-L-arabinose, Undecaprenyl phosphate | Undecaprenyl-phospho-4-deoxy-4-formamido-L-arabinose |

Role of ArnD (PmrJ) in Deformylation Pathways

The final step in the cytoplasmic synthesis of the lipid-linked donor is the removal of the formyl group, a reaction catalyzed by the enzyme ArnD (also known as PmrJ). nih.govrsc.org ArnD is a metal-dependent deformylase that hydrolyzes the formyl group from UndP-L-Ara4FN to generate undecaprenyl-phospho-4-deoxy-4-amino-L-arabinose (UndP-L-Ara4N). nih.govnih.govrsc.org This deformylation step is thought to be crucial for committing the pathway towards lipid A modification, as it likely prevents the reversal of the ArnC-catalyzed reaction. nih.gov The resulting UndP-L-Ara4N is then flipped across the inner membrane to the periplasmic side, where the L-Ara4N moiety is ultimately transferred to lipid A. nih.gov

| Enzyme | Gene Name | Function | Substrate | Product |

| ArnD | arnD (pmrJ) | Deformylase | Undecaprenyl-phospho-4-deoxy-4-formamido-L-arabinose | Undecaprenyl-phospho-4-deoxy-4-amino-L-arabinose |

Proposed Flippase Activity of ArnE/F (PmrM/L) in Membrane Translocation

The translocation of the lipid-linked donor of L-Ara4N, undecaprenyl phosphate-α-L-Ara4N, from the cytoplasmic side to the periplasmic side of the inner membrane is a crucial step in the biosynthetic pathway. This process is proposed to be carried out by a heterodimeric flippase composed of ArnE (formerly PmrM) and ArnF (formerly PmrL). nih.govnih.gov

Studies in Escherichia coli have shown that chromosomal inactivation of either arnE or arnF leads to a polymyxin-sensitive phenotype and the absence of L-Ara4N modification on lipid A. nih.gov Despite the accumulation of undecaprenyl phosphate-α-L-Ara4N in these mutants, it is less concentrated on the periplasmic surface of the inner membrane. nih.gov This suggests a defect in the transport of the lipid-linked sugar across the membrane. nih.govnih.gov Therefore, ArnE and ArnF are believed to function as subunits of a flippase that specifically translocates undecaprenyl phosphate-α-L-Ara4N. nih.govresearchgate.netuniprot.orgmybiosource.com

ArnT (PmrK) and its Role as an Aminoarabinosyl Transferase to Lipid A

Once undecaprenyl phosphate-α-L-Ara4N is translocated to the periplasmic face of the inner membrane, the final step in the modification of lipid A is catalyzed by the enzyme ArnT (also known as PmrK). nih.govresearchgate.net ArnT is an aminoarabinosyl transferase that transfers the L-Ara4N moiety from the undecaprenyl phosphate carrier to the 4'-phosphate group of lipid A. researchgate.netresearchgate.net This enzymatic reaction is essential for conferring resistance to polymyxin and other cationic antimicrobial peptides. researchgate.netresearchgate.net

Interestingly, research has also revealed that ArnT can catalyze a reverse reaction, transferring L-Ara4N from lipopolysaccharide (LPS) to exogenous polyisoprenyl phosphates. nih.govacs.orgresearchgate.net This reverse activity was discovered when E. coli membrane fractions were observed to modify a fluorescent bactoprenyl phosphate analogue with Ara4N, a process dependent on ArnT. nih.govacs.org Further experiments confirmed that ArnT is responsible for this transfer, suggesting that LPS itself can serve as a donor of L-Ara4N. acs.org

Contribution of Ugd (UDP-glucose-6-dehydrogenase) to Initial Biosynthesis

The biosynthesis of L-Ara4N begins with the oxidation of UDP-glucose to UDP-glucuronic acid. nih.govfrontiersin.orglbl.gov This initial and essential step is catalyzed by the enzyme UDP-glucose-6-dehydrogenase, encoded by the ugd gene (also known as pmrE). researchgate.netresearchgate.netnih.govresearchgate.net The product of this reaction, UDP-glucuronic acid, serves as the precursor for the subsequent enzymatic steps that ultimately lead to the formation of UDP-L-4-amino-4-deoxyarabinose. nih.govlbl.gov In several bacterial species, including Klebsiella pneumoniae, Salmonella spp., and Escherichia coli, Ugd is a key enzyme in the pathway leading to lipid A modification and subsequent resistance to antimicrobial peptides like colistin (B93849). researchgate.net In some bacteria, such as Burkholderia cenocepacia, the synthesis of L-Ara4N is essential for viability, highlighting the critical role of enzymes like Ugd. frontiersin.org

Genetic Regulation of this compound Biosynthesis

The production of this compound is a tightly regulated process, primarily controlled by two-component regulatory systems that sense and respond to environmental cues.

PhoPQ Two-Component System Regulation

The PhoPQ two-component system, consisting of the sensor kinase PhoQ and the response regulator PhoP, is a major regulator of the arn operon, which encodes the enzymes for L-Ara4N biosynthesis and transfer. biorxiv.orgjmb.or.krasm.org In many Enterobacterales, the PhoPQ system is activated by conditions of low magnesium (Mg²⁺) and the presence of cationic antimicrobial peptides. biorxiv.orgnih.gov Upon activation, phosphorylated PhoP directly binds to the promoter regions of the arn operon, inducing the transcription of genes necessary for L-Ara4N synthesis. biorxiv.orgnih.govnih.gov

In Enterobacter cloacae, the PhoPQ system is directly responsible for regulating the expression of the arn operon and is crucial for tolerance to carbapenems like meropenem. biorxiv.org Meropenem treatment has been shown to induce arn transcription in a PhoPQ-dependent manner, leading to increased L-Ara4N modification of lipid A. biorxiv.org Similarly, in Yersinia pestis, PhoP can directly activate the transcription of the pbgP (arn) operon in response to low Mg²⁺, even in the absence of a PmrD-like protein that links the PhoPQ and PmrAB systems in other bacteria. nih.gov In Serratia marcescens, PhoP also directly binds to the arn promoter to regulate its expression in response to polymyxin B and low Mg²⁺. nih.gov

PmrAB Two-Component System Control and Transcriptional Activation

The PmrAB two-component system, comprised of the sensor kinase PmrB and the response regulator PmrA, is another key regulator of L-Ara4N biosynthesis. jmb.or.krnih.govnih.gov In many bacteria, the PmrAB system is activated by high levels of ferric iron (Fe³⁺) and can also be activated indirectly by the PhoPQ system in low Mg²⁺ conditions through the connector protein PmrD. nih.govresearchgate.net

Activated PmrA directly binds to the promoter of the arn (also known as pbgP or pmrHFIJKLM) operon to induce the transcription of the genes required for L-Ara4N synthesis and its attachment to lipid A. jmb.or.krnih.gov In Salmonella enterica serovar Typhimurium, the PmrA/PmrB system governs resistance to polymyxin B by controlling the transcription of these biosynthetic genes. nih.gov In Klebsiella pneumoniae, both the PhoPQ and PmrAB systems contribute to the upregulation of the pbgP operon, leading to colistin resistance. jmb.or.kr However, in some bacteria like Enterobacter cloacae, the PmrAB system appears to be dispensable for this modification, with the PhoPQ system playing the primary regulatory role. nih.gov

Promoter Analysis and Gene Expression in Specific Bacterial Species

The regulation of the arn operon can vary between different bacterial species, reflecting adaptations to their specific environments and lifestyles.

In Yersinia pestis, promoter analysis has revealed the presence of distinct binding sites for both the PmrA and PhoP proteins in the promoters of the pbgP (arn) and ugd genes. nih.gov This allows for differential regulation depending on the inducing signal; PmrA responds to Fe³⁺, while PhoP responds to low Mg²⁺. nih.gov This dual regulation enables Y. pestis to control lipid A modification in response to different environmental cues, despite lacking the PmrD protein. nih.gov

In Serratia marcescens, the arnB, arnC, and arnA genes are cotranscribed as part of an operon. nih.gov The promoter region upstream of arnB contains a binding site for the PhoP protein, which directly regulates the expression of the entire operon in response to polymyxin B and low Mg²⁺. nih.gov

In Pectobacterium versatile, transcriptional profiling has shown that the PhoPQ system controls a large regulon of over 100 genes, including the arn operon. biorxiv.org The genes for L-Ara4N biosynthesis are significantly upregulated in the wild-type strain compared to a phoP mutant, highlighting the central role of PhoPQ in regulating cell surface modifications in this plant pathogen. biorxiv.org

The complexity of the regulatory networks controlling L-Ara4N biosynthesis, involving multiple two-component systems and species-specific variations in promoter architecture, underscores the importance of this lipid A modification for bacterial survival and resistance in diverse environments.

| Enzyme/Protein | Gene(s) | Function |

| ArnE/F (PmrM/L) | arnE, arnF | Proposed flippase; translocates undecaprenyl phosphate-α-L-Ara4N across the inner membrane. nih.govnih.govresearchgate.netuniprot.orgmybiosource.com |

| ArnT (PmrK) | arnT | Aminoarabinosyl transferase; transfers L-Ara4N from undecaprenyl phosphate to lipid A. nih.govresearchgate.netresearchgate.net |

| Ugd (PmrE) | ugd | UDP-glucose-6-dehydrogenase; catalyzes the initial step in L-Ara4N biosynthesis. researchgate.netresearchgate.netnih.govfrontiersin.orglbl.govresearchgate.net |

| PhoP/PhoQ | phoP, phoQ | Two-component system; regulates arn operon expression in response to low Mg²⁺ and cationic peptides. biorxiv.orgjmb.or.krasm.org |

| PmrA/PmrB | pmrA, pmrB | Two-component system; regulates arn operon expression in response to Fe³⁺. jmb.or.krnih.govnih.gov |

Comparative Analysis of this compound Biosynthetic Pathways Across Biological Systems

The biosynthetic pathway for L-Ara4N, while generally conserved, exhibits notable differences across various bacterial species, reflecting distinct regulatory strategies and genetic organization. The core enzymatic machinery is encoded by the arn (or pmr) operon, which is often under the control of two-component regulatory systems like PhoP/PhoQ and PmrA/PmrB. These systems respond to environmental cues such as low magnesium or the presence of ferric iron, triggering the expression of the arn genes and subsequent L-Ara4N production. nih.gov

In well-studied organisms like Escherichia coli and Salmonella enterica, the pathway for the synthesis of UDP-4-amino-4-deoxy-L-arabinose and its subsequent transfer to lipid A is well-characterized. The process begins with the conversion of UDP-glucose to UDP-glucuronic acid. A key bifunctional enzyme, ArnA, then catalyzes two sequential reactions: the NAD+-dependent oxidative decarboxylation of UDP-glucuronic acid to a UDP-4''-ketopentose intermediate, followed by the N-10-formyltetrahydrofolate-dependent formylation of the 4''-amine of UDP-L-Ara4N. nih.govnih.gov The subsequent transamination to form UDP-L-Ara4N is carried out by the aminotransferase ArnB. nih.gov The L-Ara4N moiety is then transferred to undecaprenyl phosphate by ArnC, deformylated by ArnD, and finally transferred to lipid A by the glycosyltransferase ArnT. researchgate.netacs.org

A comparative look at other bacteria reveals variations on this theme. For instance, in Yersinia pestis, the causative agent of plague, the regulation of the L-Ara4N biosynthetic genes differs from that in Salmonella. While both utilize the PhoP/PhoQ and PmrA/PmrB systems, Yersinia employs distinct promoters for the transcription of the ugd and pbgP (an arn homolog) genes, allowing for differential regulation in response to specific signals. nih.gov This highlights how closely related species can evolve disparate regulatory networks to control conserved biochemical pathways.

In the genus Burkholderia, which includes opportunistic pathogens, the L-Ara4N biosynthetic pathway is not only present but also appears to be essential for survival. microbiologyresearch.org A comparative genomic analysis of several Burkholderia species revealed that genes involved in L-Ara4N biosynthesis are among the core essential genes for this genus, a feature not observed in many other bacteria where the pathway is primarily associated with inducible resistance. microbiologyresearch.org This suggests a more fundamental role for this lipid A modification in the cell envelope integrity and viability of Burkholderia species.

Furthermore, studies in Serratia marcescens have also identified a PhoP-regulated arn locus necessary for polymyxin B resistance, with the arnB and arnC genes being part of a larger operon. asm.org The conservation of the core arn genes across these diverse Gram-negative pathogens, including Pseudomonas aeruginosa, underscores the critical importance of L-Ara4N-mediated lipid A modification for bacterial survival in hostile environments. asm.orgasm.org

The following table provides a comparative overview of the key enzymes in the L-Ara4N biosynthetic pathway across different bacterial species.

| Enzyme | Function | Escherichia coli / Salmonella enterica | Yersinia pestis | Burkholderia spp. | Serratia marcescens |

| ArnA | Oxidative decarboxylase & Formyltransferase | Present and well-characterized nih.govnih.gov | Homologs present nih.gov | Essential gene identified microbiologyresearch.org | Homologs present asm.org |

| ArnB | Aminotransferase | Present and well-characterized nih.govuniprot.org | Homologs present nih.gov | Essential gene identified microbiologyresearch.org | Present and characterized asm.org |

| ArnC | Undecaprenyl phosphate transferase | Present and well-characterized researchgate.net | Homologs present nih.gov | Essential gene identified microbiologyresearch.org | Present and characterized asm.org |

| ArnD | Deformylase | Present and characterized acs.org | Homologs present | Essential gene identified microbiologyresearch.org | Homologs present |

| ArnT | Lipid A transferase | Present and well-characterized researchgate.netwikipedia.org | Homologs present nih.gov | Essential gene identified microbiologyresearch.org | Homologs present |

Metabolic Fate and Turnover of this compound in Cellular Contexts

The primary metabolic fate of 4-amino-4-deoxy-L-arabinose within the bacterial cell is its covalent attachment to the phosphate groups of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane. nih.govnih.gov This modification is catalyzed by the inner membrane-associated enzyme ArnT, which transfers the L-Ara4N moiety from its lipid carrier, undecaprenyl phosphate-L-Ara4N, to lipid A. researchgate.netwikipedia.org The addition of this positively charged sugar neutralizes the negative charge of the phosphate groups, thereby reducing the affinity of the bacterial outer membrane for cationic antimicrobial peptides like polymyxin. nih.gov

The turnover of L-Ara4N-modified lipid A is intrinsically linked to the turnover of the outer membrane itself. The outer membrane is a dynamic structure, and its components, including LPS, are subject to continuous synthesis, assembly, and degradation. While the precise mechanisms and rates of LPS turnover can vary between bacterial species and under different growth conditions, the modification with L-Ara4N is a terminal step in the biosynthesis of this specific LPS variant.

Interestingly, the enzymatic reaction catalyzed by ArnT has been shown to be reversible in vitro. acs.org This suggests that under certain experimental conditions, ArnT can transfer L-Ara4N from lipid A back to a polyisoprenyl phosphate acceptor. However, it is believed that in the cellular context, the rapid translocation of the modified LPS to the outer leaflet of the outer membrane drives the reaction forward, making the reverse reaction unlikely to be a significant physiological process. acs.org

The regulation of the arn operon ensures that the production and subsequent attachment of L-Ara4N to lipid A are tightly controlled and occur in response to specific environmental stimuli that signal a threat from cationic antimicrobial agents. Once incorporated into the LPS, the L-Ara4N modification becomes an integral part of the outer membrane's protective barrier. There is currently no known dedicated enzymatic pathway for the specific removal of L-Ara4N from lipid A once it has been incorporated; its turnover is thus coupled with the degradation and replacement of the entire LPS molecule. This highlights the L-Ara4N modification as a stable, long-term adaptation to hostile environments rather than a transient metabolic fluctuation.

The table below summarizes the key research findings regarding the metabolic fate and turnover of this compound.

| Research Finding | Description | Reference(s) |

| Covalent Attachment to Lipid A | The primary fate of L-Ara4N is its covalent attachment to the phosphate groups of lipid A, catalyzed by the enzyme ArnT. | nih.govresearchgate.net |

| Role in Polymyxin Resistance | This modification reduces the net negative charge of the outer membrane, conferring resistance to cationic antimicrobial peptides. | nih.govasm.org |

| Link to Outer Membrane Turnover | The turnover of L-Ara4N-modified lipid A is linked to the overall turnover and renewal of the bacterial outer membrane. | uzh.ch |

| Reversibility of ArnT Reaction | The ArnT-catalyzed transfer of L-Ara4N has been shown to be reversible in vitro, though its physiological relevance is considered unlikely. | acs.org |

| Stable Modification | Once incorporated, the L-Ara4N modification is stable, and its removal is tied to the degradation of the entire LPS molecule. |

Biological Roles and Molecular Mechanisms of 4 Amino 4 Deoxyarabinose

Role of 4-Amino-4-deoxyarabinose in Prokaryotic Cell Wall Structure and Integrity

Integration into Lipopolysaccharide (LPS) Lipid A Modification

4-Amino-4-deoxy-L-arabinose (L-Ara4N) is a cationic sugar that plays a crucial role in the modification of the lipid A portion of lipopolysaccharide (LPS) in many Gram-negative bacteria. nih.gov This modification involves the attachment of L-Ara4N to the phosphate (B84403) groups of the lipid A backbone. nih.govnih.gov Specifically, L-Ara4N can be found ester-linked to the 1- and 4'-phosphate groups of the glucosamine (B1671600) disaccharide that forms the backbone of lipid A. nih.gov This process is not a random event but a highly regulated enzymatic cascade.

The biosynthesis of L-Ara4N and its transfer to lipid A are orchestrated by a series of enzymes. researchgate.net The donor for the L-Ara4N moiety is not a nucleotide-activated sugar but rather undecaprenyl phosphate-α-L-Ara4N. researchgate.netuzh.ch This lipid-linked donor is synthesized on the cytoplasmic side of the inner membrane and then translocated to the periplasmic side. nih.gov There, the enzyme ArnT, an L-Ara4N transferase, catalyzes the transfer of the L-Ara4N residue from undecaprenyl phosphate to the lipid A molecule. researchgate.netacs.org In some bacteria, such as Salmonella typhimurium and Escherichia coli, this modification is critical for resistance to polymyxin (B74138). researchgate.net

The presence and extent of L-Ara4N modification can vary between different bacterial species and even within the same species depending on environmental conditions. For instance, in Yersinia pestis, the addition of L-Ara4N to lipid A is influenced by temperature. glycoscience.ru Similarly, in Pseudomonas aeruginosa, the induction of L-Ara4N is dependent on cultural conditions. asm.org This adaptive modification highlights its importance in bacterial survival and response to external stimuli.

The integration of L-Ara4N into lipid A has been documented in a variety of pathogenic bacteria, including:

Burkholderia species researchgate.net

Pseudomonas aeruginosa asm.orgresearchgate.net

Klebsiella pneumoniae researchgate.net

Salmonella enterica researchgate.net

Yersinia pestis researchgate.net

| Bacterial Species | Reference |

|---|---|

| Burkholderia pseudomallei | plos.org |

| Pseudomonas aeruginosa | asm.orgresearchgate.net |

| Klebsiella pneumoniae | researchgate.net |

| Salmonella enterica | researchgate.net |

| Yersinia pestis | researchgate.net |

| Escherichia coli | researchgate.net |

| Pectinatus cerevisiiphilus | nih.gov |

Functional Implications of this compound in Bacterial Outer Membrane Permeability and Charge Alteration

The addition of the positively charged 4-Amino-4-deoxy-L-arabinose (L-Ara4N) to the anionic phosphate groups of lipid A has a profound effect on the physicochemical properties of the bacterial outer membrane. researchgate.net This modification reduces the net negative charge of the LPS, which in turn alters the electrostatic topography of the outer membrane. nih.gov This charge alteration is a key factor in the decreased susceptibility of bacteria to cationic antimicrobial peptides (CAMPs), such as polymyxin. uzh.chnih.gov

The outer membrane of Gram-negative bacteria serves as a selective permeability barrier, protecting the cell from harmful substances in the environment. asm.org The tight packing of LPS molecules, stabilized by divalent cations that bridge the negatively charged phosphate groups, is crucial for maintaining this barrier function. nih.gov By neutralizing some of these negative charges, the incorporation of L-Ara4N can modulate the permeability of the outer membrane. nih.gov

Contribution of this compound to Bacterial Virulence Mechanisms at the Molecular Level

The modification of lipid A with 4-Amino-4-deoxy-L-arabinose (L-Ara4N) is not only a mechanism for antibiotic resistance but also a significant contributor to bacterial virulence. nih.govasm.org By altering the outer membrane, this modification helps bacteria to evade the host's innate immune system. nih.gov Cationic antimicrobial peptides (CAMPs) are a crucial component of the host's first line of defense, and the L-Ara4N-mediated reduction in the negative charge of the bacterial surface diminishes the binding of these peptides, thereby protecting the bacteria from their lytic action. nih.govresearchgate.net

In Salmonella typhimurium, the loss of L-Ara4N modification has been shown to affect the bacterium's virulence when administered orally. nih.gov This highlights the importance of this modification in the context of an infection. The expression of the enzymes responsible for L-Ara4N synthesis and transfer is often tightly regulated by two-component systems that sense the host environment, such as the PhoP/PhoQ and PmrA/PmrB systems. nih.govresearchgate.net This allows the bacteria to adaptively modify their LPS in response to host-derived signals, enhancing their survival and pathogenic potential.

Involvement of this compound in Microbial Stress Response Pathways

The synthesis and incorporation of 4-Amino-4-deoxy-L-arabinose (L-Ara4N) into lipid A is a key component of the microbial stress response, particularly in the context of exposure to cationic antimicrobial peptides (CAMPs) and certain environmental conditions. nih.govresearchgate.net In many Gram-negative bacteria, the expression of the genes responsible for L-Ara4N biosynthesis is controlled by two-component regulatory systems, such as PhoP/PhoQ and PmrA/PmrB. nih.govresearchgate.net These systems act as sensors of the extracellular environment, responding to signals such as low magnesium (Mg²⁺) concentrations and the presence of CAMPs. nih.gov

For example, in Salmonella enterica serovar Typhimurium, the PmrA/PmrB system directly controls the transcription of the genes required for L-Ara4N biosynthesis in response to high iron (Fe³⁺) levels. nih.gov In response to low Mg²⁺, the PhoP/PhoQ system is activated, which in turn can activate the PmrA/PmrB system, leading to L-Ara4N production. nih.gov This intricate regulatory network allows the bacterium to fine-tune its outer membrane composition to withstand the challenges of different environments, including the antimicrobial pressures within a host. nih.gov

In Yersinia pestis, the regulation is slightly different, as it lacks a key component of the Salmonella pathway but can still promote PhoP-dependent modification of its lipid A with L-Ara4N. nih.gov This demonstrates that while the outcome—LPS modification—is conserved, the specific regulatory pathways can vary between closely related bacterial species. nih.gov

This compound as a Component of Other Biologically Active Macromolecules

While the most well-documented role of 4-Amino-4-deoxy-L-arabinose (L-Ara4N) is its modification of lipid A, it has also been found as a component of other bacterial macromolecules. In some bacteria, L-Ara4N residues have been identified glycosidically linked to the core region of the lipopolysaccharide (LPS). researchgate.net Specifically, it has been found linked to the 8-position of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) in the core of Proteus strains and to D-glycero-D-talo-oct-2-ulosonic acid (Ko) in the core region of Burkholderia and a Serratia marcescens strain. nih.gov

The presence of L-Ara4N in the LPS core, in addition to its presence on lipid A, further contributes to the masking of anionic charges, in this case, the carboxyl groups of the Kdo and Ko residues. researchgate.net This additional layer of charge neutralization can further enhance bacterial resistance to cationic antimicrobial peptides. researchgate.net

Molecular Interactions of this compound-Modified LPS with Host-Derived Factors (Non-Clinical Context)

The modification of lipopolysaccharide (LPS) with 4-Amino-4-deoxy-L-arabinose (L-Ara4N) significantly influences the interaction of bacteria with host-derived factors, primarily by altering the recognition of LPS by the host's innate immune system. The primary receptor for LPS in mammals is the Toll-like receptor 4 (TLR4) complex, which includes the myeloid differentiation factor 2 (MD-2). frontiersin.org The activation of TLR4 by LPS triggers a signaling cascade that leads to the production of pro-inflammatory cytokines. frontiersin.org

Evolutionary Significance of this compound in Bacterial Adaptation

The modification of lipid A with 4-amino-4-deoxy-L-arabinose (L-Ara4N) represents a significant evolutionary adaptation for many Gram-negative bacteria, enabling their survival in hostile environments, particularly in the presence of cationic antimicrobial peptides (CAMPs). This adaptation is a key mechanism of resistance and plays a crucial role in the pathogenesis of various bacteria.

The primary evolutionary pressure driving the selection of the L-Ara4N modification system is the presence of CAMPs. These peptides, which are a fundamental component of the innate immune system of many organisms, including humans, have a net positive charge. They are electrostatically attracted to the negatively charged outer membrane of Gram-negative bacteria. The bacterial outer membrane's negative charge is largely due to the phosphate groups on the lipid A component of lipopolysaccharide (LPS). By attaching the positively charged L-Ara4N to these phosphate groups, bacteria effectively reduce the net negative charge of their outer membrane. nih.gov This charge neutralization leads to electrostatic repulsion of CAMPs, preventing them from binding to and disrupting the bacterial membrane, thus conferring resistance. researchgate.net

The significance of this adaptation is underscored by its prevalence and the sophisticated regulatory control governing it in various bacterial species. In bacteria like Salmonella enterica serovar Typhimurium and Escherichia coli, the genes responsible for the biosynthesis and transfer of L-Ara4N to lipid A are organized in the arn operon (also known as the pmr operon). researchgate.net The expression of this operon is tightly regulated by two-component systems, primarily PhoP/PhoQ and PmrA/PmrB. nih.govmicrobiologyresearch.org These systems act as environmental sensors. For instance, the PhoP/PhoQ system is activated by low magnesium concentrations, a condition that can signal the intracellular environment of a host cell. The PmrA/PmrB system can be activated by high iron concentrations (Fe³⁺). nih.gov This inducible system allows bacteria to modify their LPS and become resistant to CAMPs only when necessary, conserving energy and resources when the threat is not present. The intricate and responsive nature of this regulatory network highlights its evolutionary importance for bacterial survival within a host.

Furthermore, the evolutionary conservation of the L-Ara4N modification pathway across different bacterial genera points to its fundamental role in bacterial fitness. While the core machinery is conserved, the regulatory pathways can show divergence, as seen in Yersinia pestis. nih.gov This bacterium can induce the L-Ara4N modification in a PhoP-dependent manner despite lacking a PmrD protein, which is involved in the activation of PmrA in Salmonella. nih.gov This suggests that different bacterial lineages have evolved distinct regulatory strategies to control this crucial adaptive trait, tailoring it to their specific environmental niches and pathogenic lifestyles.

In some bacteria, such as those belonging to the genus Burkholderia, the modification of lipid A with L-Ara4N is constitutive, meaning it is always present. researchgate.net This intrinsic resistance to CAMPs is a key factor in their high level of innate resistance to many antibiotics and their ability to cause chronic infections, for example, in the lungs of individuals with cystic fibrosis. researchgate.netmicrobiologyresearch.org The essentiality of this modification for the survival of bacteria like Burkholderia cenocepacia further emphasizes its evolutionary significance. researchgate.net

The table below summarizes key research findings on the role of L-Ara4N in bacterial adaptation.

| Bacterial Species | Key Findings | Regulatory System(s) | Significance |

| Salmonella enterica serovar Typhimurium | Inducible addition of L-Ara4N to lipid A confers resistance to polymyxin B. nih.gov | PmrA/PmrB, PhoP/PhoQ | Adaptive resistance to host antimicrobial peptides. nih.gov |

| Escherichia coli | The L-Ara4N transferase is encoded by a gene required for polymyxin resistance. researchgate.net | PmrA/PmrB, PhoP/PhoQ | Mechanism for acquired antibiotic resistance. researchgate.net |

| Yersinia pestis | Utilizes distinct promoters to transcribe L-Ara4N biosynthetic genes in response to different signals. nih.gov | PmrA, PhoP | Demonstrates regulatory divergence for a conserved resistance mechanism. nih.gov |

| Burkholderia species | Constitutive modification of lipid A with L-Ara4N contributes to intrinsic resistance to CAMPs. researchgate.net | Constitutively expressed | High-level innate resistance and potential for chronic infections. researchgate.net |

| Pseudomonas aeruginosa | Can acquire resistance to CAMPs through the activation of the arn operon. researchgate.net | PhoP/PhoQ, PmrA/PmrB | Important for adaptation during chronic lung infections. microbiologyresearch.org |

Chemical Synthesis and Derivatization Strategies for 4 Amino 4 Deoxyarabinose

Total Synthesis Approaches for 4-Amino-4-deoxyarabinose and its Stereoisomers

Total synthesis provides access to this compound and its stereoisomers, enabling detailed biological and structural studies. These synthetic routes are often designed to be stereoselective, ensuring the production of the desired isomer.

The stereoselective synthesis of 4-amino-4-deoxy-L-arabinose has been successfully achieved from readily available sugar precursors. One prominent method starts with methyl β-D-xylopyranoside. nih.govnih.gov This approach involves a key inversion of stereochemistry at the C-4 position. The process begins with the selective protection of the hydroxyl groups at positions 2 and 3, often as an isopropylidene derivative. nih.gov The remaining free hydroxyl group at C-4 is then activated, for instance, by converting it into a trifluoromethanesulfonate (B1224126) (triflate) group. nih.gov This excellent leaving group facilitates a nucleophilic substitution (SN2) reaction with an azide (B81097) source, such as sodium azide, which proceeds with inversion of configuration to yield the desired L-arabinose stereochemistry. nih.govnih.gov Subsequent deprotection and reduction of the azido (B1232118) group to an amine afford the target molecule, 4-amino-4-deoxy-L-arabinose. nih.gov

Another efficient strategy involves the selective tosylation or nosylation of the 4-hydroxyl group of methyl β-D-xylopyranoside, followed by acylation. nih.govnih.govthieme-connect.de The subsequent SN2 displacement with sodium azide, followed by deprotection, also yields the 4-azido-4-deoxy-L-arabinopyranoside intermediate. nih.govnih.govthieme-connect.de The choice of protecting groups and activating agents is crucial for achieving high yields and stereoselectivity. For instance, the use of a stannylene acetal (B89532) intermediate can facilitate regioselective tosylation at the O-4 position. researchgate.net

An alternative approach to stereoisomers has been demonstrated in the synthesis of C-4'-aminouridines, which are structurally related. rsc.org This method commences from L-glutamic acid, showcasing the versatility of starting materials in achieving stereoselective synthesis of amino sugar derivatives. rsc.org

Table 1: Key Stereoselective Synthesis Strategies for 4-Amino-4-deoxy-L-arabinose

| Starting Material | Key Steps | Intermediate | Final Product | References |

| Methyl β-D-xylopyranoside | 1. Isopropylidene protection (2,3-OH)2. Triflation (4-OH)3. SN2 with NaN34. Deprotection & Reduction | 4-azido-4-deoxy-L-arabinopyranoside derivative | 4-amino-4-deoxy-L-arabinose | nih.gov |

| Methyl β-D-xylopyranoside | 1. Selective tosylation/nosylation (4-OH)2. Acylation3. SN2 with NaN34. Deprotection & Reduction | Methyl 4-azido-4-deoxy-β-L-arabinopyranoside | 4-amino-4-deoxy-L-arabinose | nih.govnih.govthieme-connect.de |

| L-Glutamic acid | Cyclization and reduction/mesylation pathways | Key intermediate 9 | α/β-C-4'-aminouridine | rsc.org |

A significant challenge in the synthesis of this compound and its derivatives is the development of scalable methods that are efficient and cost-effective. Many synthetic routes traditionally rely on chromatographic purification steps, which can be cumbersome and limit the scale of production.

The ability to produce significant quantities of this compound building blocks is crucial for further research, including the synthesis of complex structures like neoglycoconjugates and for detailed biological evaluations. researchgate.net Facile and scalable routes for producing various deoxy amino sugars have been a focus of research, with methods like azide-based double inversion being developed to improve accessibility. frontiersin.org

Development of Novel Stereoselective Synthesis Methods from Sugar Precursors

Synthetic Methodologies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is essential for probing its biological functions, understanding its interactions with enzymes and receptors, and developing potential therapeutic agents.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity. To this end, various modified structures have been synthesized.

One important area of investigation is the role of this compound in bacterial resistance to antibiotics. researchgate.net To study this, researchers have synthesized inner core lipopolysaccharide (LPS) ligands containing 4-amino-4-deoxy-L-arabinose units. researchgate.net For example, glycosylation at position 8 of allyl glycosides of oct-2-ulosonic acids (Ko, Kdo) has been achieved using an N-phenyltrifluoroacetimidate 4-azido-4-deoxy-L-arabinosyl glycosyl donor. researchgate.net Subsequent reduction of the azide and deprotection yields the desired modified core structures. researchgate.net These synthetic ligands are invaluable for studying the antigenic properties and binding interactions of this compound-containing LPS. researchgate.net

Furthermore, the synthesis of spacer-equipped 4-amino-4-deoxy-L-arabinopyranosides has been accomplished. nih.govnih.gov These molecules, featuring allyl, propenyl, ω-bromohexyl, or chlorethoxyethyl spacers, can be further modified, for instance, by introducing a terminal thiol group. nih.govresearchgate.net These thiol-containing derivatives can then be coupled to carrier proteins like bovine serum albumin (BSA) to create potent immunogens. nih.govresearchgate.net Such neoglycoconjugates are instrumental in generating antibodies that can recognize LPS-core epitopes containing this compound residues, aiding in the study of the immune response to bacterial infections. nih.govresearchgate.net

To visualize and track the localization and interactions of this compound within biological systems, reporter groups or probes are often introduced onto the molecule. The aforementioned spacer-equipped derivatives serve as excellent platforms for attaching such probes. nih.govresearchgate.net For example, the terminal thiol group on a spacer can be reacted with a maleimide-activated reporter molecule, such as a fluorophore or a biotin (B1667282) tag. nih.govresearchgate.net

Another approach involves the use of fluorescently labeled lipid carriers. The use of fluorescent polyisoprenoids has been described to probe the activity of membrane-localized proteins involved in the 4-aminoarabinose modification pathway of lipid A. acs.org These probes can help in understanding the enzymatic reactions and transport processes involving this compound.

Furthermore, the synthesis of molecules with reporter groups can aid in studying the expression of genes involved in the this compound synthesis pathway. For instance, a fusion of the pmr operon, which is responsible for the synthesis of this compound and its attachment to lipid A, to a green fluorescent protein (GFP) reporter gene has been used to monitor its expression in Pseudomonas aeruginosa biofilms. asm.org

The introduction of fluorine into bioactive molecules can significantly alter their properties, including metabolic stability, bioavailability, and binding affinity. Consequently, the synthesis of fluorinated analogues of this compound has garnered considerable interest. researchgate.net

A straightforward synthetic route to fluorinated analogues of this compound involves a titanium-mediated aldol (B89426) addition. researchgate.net This method utilizes a two-carbon chain elongation of a serine-derived aldehyde with a chiral fluoroacetyl-oxazolidinone, which proceeds with good yield and excellent diastereoselectivity to create a fluorohydrin-containing carbon skeleton. researchgate.net A subsequent deprotection sequence furnishes the pyranoid form of the 4-amino-2-fluoropentose. researchgate.net

Another strategy for the synthesis of fluorinated amino sugars is the use of deoxyfluorination reagents like diethylaminosulfur trifluoride (DAST). rsc.org This reagent can be used to displace a hydroxyl group with fluorine, often with inversion of configuration. rsc.org The synthesis of 4'-deoxy-4'-fluoro neamine, an aminoglycoside antibiotic, demonstrates the application of DAST in creating fluorinated amino sugar derivatives. rsc.org

The synthesis of fluorinated pyrimidines and pyrazoles has also been explored, which can be considered as analogues of the nucleobase part of potential nucleoside derivatives of this compound. nih.gov These syntheses often start from small fluorinated building blocks. nih.gov

Analytical Methodologies and Structural Elucidation of 4 Amino 4 Deoxyarabinose in Research

Spectroscopic Techniques for Characterization of 4-Amino-4-deoxyarabinose

Spectroscopy is a cornerstone in the structural elucidation of Ara4N, providing detailed insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and conformational analysis of this compound and its derivatives.

¹H and ¹³C NMR: One-dimensional and two-dimensional ¹H and ¹³C NMR experiments are fundamental for determining the covalent structure of Ara4N. In research involving synthetic routes to Ara4N, NMR is used to characterize intermediates and confirm the final product. For instance, the structure of a putative UDP-L-Ara4N, generated enzymatically, was confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov Similarly, synthetic 4-amino-4-deoxy-L-arabinopyranose has been shown to be identical to the natural product isolated from a Salmonella mutant through comparative ¹H NMR spectroscopy. nih.gov The ¹H-NMR data for methyl 2,3-di-O-acetyl-4-azido-4-deoxy-alpha-L-arabinopyranoside, a precursor, indicated an equilibrium mixture of the ⁴C₁ and ¹C₄ conformers in solution. nih.gov Specific chemical shifts in ¹³C NMR spectra for an allylic Ara4N derivative have been reported as δ = 98.33 (C-1), 69.32 (C-3), 68.84 (C-2), and 50.96 (C-4). researchgate.net

³¹P NMR: When Ara4N is attached to phosphate (B84403) groups in the lipid A moiety of LPS, ³¹P NMR spectroscopy becomes critically important. It is used to investigate the phosphate substitution pattern of the LPS. nih.gov Studies on Pseudomonas aeruginosa and Pectinatus species have utilized ³¹P NMR to show that Ara4N can be linked to the 4'-phosphate of the lipid A backbone. nih.govasm.orgnih.gov This analysis helps reveal the chemical environment of the phosphorus atoms, confirming the presence of phosphomonoesters, phosphodiesters, and pyrophosphates, and demonstrating how Ara4N modification neutralizes the negative charge of the phosphate groups. nih.govnih.gov

Table 1: Representative NMR Data for 4-Amino-4-deoxy-L-arabinose Derivatives

| Nucleus | Compound/Derivative | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|

| ¹³C | Allyl 4-amino-4-deoxy-β-L-arabinopyranoside | 98.33 (C-1), 69.32 (C-3), 68.84 (C-2), 62.29 (C-5), 50.96 (C-4) | - | researchgate.net |

| ¹H | Methyl 2,3-di-O-benzoyl-4-azido-4-deoxy-α-L-arabinopyranoside | 7.93-7.87 (m, 2 H, arom.), 4.58 (d, 1 H, H-5eq) | J = 12.0 | researchgate.net |

| ³¹P | LPS from P. aeruginosa Z61 | Signals for monophosphates, phosphodiesters, pyrophosphomonoesters | - | nih.gov |

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of Ara4N and its derivatives, identify its presence in complex mixtures, and elucidate its structure as part of larger biomolecules.

MALDI-TOF MS: Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry is particularly effective for the analysis of large, non-volatile molecules like lipopolysaccharides. It has been used to analyze lipid A species, demonstrating that Burkholderia lipid A is predominantly a penta-acylated species modified with Ara4N residues at terminal phosphate groups. nih.govplos.org MALDI-TOF MS can identify intact LPS molecules and lipid A fragments, revealing the presence and distribution of Ara4N modifications. researchgate.netresearchgate.net

ESI-MS: Electrospray Ionization Mass Spectrometry, often coupled with liquid chromatography (ESI-LC-MS) or a Quadrupole Time-of-Flight analyzer (ESI-QqTOF MS), is a versatile tool for studying Ara4N. ESI-LC-MS provides a sensitive method for the quantitation of amino-containing moieties in lipid A, including Ara4N. nih.gov This technique can detect femtomole quantities of the compound after derivatization. nih.gov ESI-QqTOF MS has been used to detect the formation of Ara4N-containing products in in vitro enzymatic assays designed to study the function of transferase enzymes like ArnT. researchgate.netnih.gov

GC/MS: Gas Chromatography-Mass Spectrometry is a classic method for confirming the presence of Ara4N in LPS. nih.gov The process typically involves acid hydrolysis of the LPS to release the individual monosaccharides, followed by derivatization to make them volatile. The resulting derivatives are then separated by GC and identified by their characteristic mass spectra. nih.govasm.orgnih.gov

Table 2: Applications of Mass Spectrometry in the Analysis of this compound

| MS Technique | Application | Sample Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| MALDI-TOF MS | Analysis of Lipid A structure | Isolated Lipopolysaccharide (LPS) | Identification of penta-acylated lipid A modified with Ara4N. | nih.govplos.orgresearchgate.netresearchgate.net |

| ESI-LC-MS | Quantitation of Ara4N | Lipid A hydrolysate | Sensitive detection and quantification of Ara4N after derivatization. | nih.govacs.org |

| ESI-QqTOF MS | Detection of enzymatic products | In vitro reaction mixtures | Confirmed enzymatic transfer of Ara4N to a lipid A acceptor. | researchgate.netnih.gov |

| GC/MS | Confirmation of Ara4N presence | LPS hydrolysate | Identification of Ara4N after hydrolysis and derivatization. | nih.govasm.orgnih.govnih.gov |

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the most detailed structural information, vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy can offer complementary data on the functional groups present in this compound. Although specific, detailed studies focusing solely on the IR or Raman spectra of pure this compound are not extensively documented in the reviewed literature, data from synthetic precursors and related compounds provide insight. For example, Fourier-transform infrared (FT-IR) spectroscopy has been used to characterize synthetic intermediates, showing characteristic absorption bands for amine (N-H), hydroxyl (O-H), and carbonyl (C=O) groups in acylated derivatives. rsc.org For this compound, one would expect to observe characteristic stretching and bending vibrations for its primary amine (-NH₂) and multiple hydroxyl (-OH) groups, which would confirm the presence of these key functional groups.

Mass Spectrometry (MS) Applications for this compound and its Metabolites (MALDI-TOF MS, ESI-QqTOF MS, ESI-LC-MS, GC/MS)

Chromatographic Separation and Detection Methods for this compound

Chromatographic methods are essential for the isolation, purification, and quantification of this compound from complex biological sources.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis of this compound released from LPS. nih.govnih.gov Following acid hydrolysis of the LPS, HPLC can be used to separate Ara4N from other monosaccharides and components. A highly sensitive assay combines derivatization of the amino group with a fluorescent tag, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046), followed by reversed-phase HPLC separation and mass spectrometry detection. nih.gov This LC/MS-based assay allows for the detection and quantification of Ara4N from a single sample with high reproducibility. nih.gov

The combination of Gas Chromatography and Mass Spectrometry (GC-MS) is a powerful and widely used technique to confirm the presence and identity of this compound in bacterial LPS. nih.govasm.orgnih.gov The standard procedure involves:

Hydrolysis: The glycosidic linkages in the LPS are cleaved, typically using acid, to release the constituent monosaccharides, including Ara4N.

Derivatization: The released sugars are chemically modified to increase their volatility for gas-phase analysis. A common method is to reduce the monosaccharides to their corresponding alditols, which are then acetylated to form alditol acetate (B1210297) derivatives.

Analysis: The derivatized sample is injected into the GC-MS system. The components are separated based on their boiling points and retention times on the GC column, and then identified by their unique mass fragmentation patterns in the mass spectrometer.

This approach was used to confirm the identity of a synthetic aminoarabinose by comparing its derivatized reduction products with those from the natural compound isolated from a Salmonella mutant. nih.gov It has also been instrumental in identifying the structure of a disaccharide composed of 4-amino-4-deoxy-β-L-arabinopyranose and 3-deoxy-D-manno-octulosonic acid in Proteus mirabilis. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Detection

Thin-layer chromatography (TLC) is a straightforward and rapid analytical method frequently employed to monitor the progress of chemical reactions involving this compound and to detect its presence in mixtures. libretexts.org This technique separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent system). iitg.ac.in

In the context of this compound, TLC is particularly useful for:

Monitoring Synthetic Reactions: During the chemical synthesis of this compound or its derivatives, TLC allows chemists to track the consumption of starting materials and the formation of the desired product over time. libretexts.orgnih.gov By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, the appearance of a new spot corresponding to the product and the disappearance of the reactant spots can be visualized. libretexts.orgresearchgate.net This provides a quick assessment of whether the reaction is complete. libretexts.org

Product Identification: The identity of a synthesized or isolated compound as this compound can be confirmed by comparing its TLC migration distance (Rf value) to that of a known standard. nih.gov The Rf value, the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific TLC conditions. iitg.ac.in

Detection in Biological Extracts: TLC has been used to detect 4-amino-4-deoxy-L-arabinose in lipopolysaccharide (LPS) preparations from bacteria like Salmonella. nih.gov After hydrolysis of the LPS, the resulting sugar mixture can be analyzed by TLC to identify the presence of the amino sugar. nih.gov

For visualization of the separated spots on the TLC plate, various methods can be employed. Since amino sugars like this compound may not be inherently colored, a staining agent is often used. Ninhydrin (B49086) is a common choice, as it reacts with the primary amino group of the sugar to produce a distinct color, typically a purplish-blue known as Ruhemann's purple. iitg.ac.in

The following table provides an example of a TLC system that could be used for the analysis of a reaction mixture in the synthesis of a this compound derivative.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of hexane (B92381) and ethyl acetate (e.g., 3:1 or 15:1 v/v) can be effective for separating less polar derivatives. researchgate.net For the free sugar, more polar solvent systems are required. |

| Visualization | UV light (if the compounds are UV-active) followed by staining with a ninhydrin solution. iitg.ac.inshoko-sc.co.jp |

| Sample Application | A small aliquot of the reaction mixture is spotted on the baseline of the TLC plate using a capillary tube. libretexts.org |

This table is illustrative and the optimal conditions may vary depending on the specific reaction and compounds being analyzed.

X-ray Crystallography and Structural Biology of this compound-Containing Macromolecules

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information about molecules, including complex biological macromolecules. muni.cz In the study of this compound, this methodology has been instrumental in understanding how this sugar is incorporated into larger structures and how it contributes to their biological function.

A key area of research has been the structural elucidation of enzymes involved in the biosynthesis and transfer of 4-amino-4-deoxy-L-arabinose (Ara4N) to lipid A. nih.govnih.gov This modification is a crucial mechanism for many Gram-negative bacteria to develop resistance to cationic antimicrobial peptides and antibiotics like polymyxin (B74138). nih.govnih.gov

One such enzyme is ArnA, a bifunctional protein that plays a central role in the Ara4N pathway. nih.govnih.gov X-ray crystallography has been used to determine the crystal structures of different domains of ArnA from Escherichia coli. nih.govnih.gov

ArnA Decarboxylase Domain: The crystal structure of the C-terminal decarboxylase domain of ArnA has been solved. nih.gov This has provided insights into its active site and the binding of its substrate, UDP-glucuronic acid, and the cofactor NAD+. nih.gov Structural comparisons with other enzymes in the same family have allowed researchers to propose a detailed reaction mechanism. nih.gov

ArnA Transformylase Domain: The crystal structure of the N-terminal transformylase domain of ArnA has also been determined. nih.gov This domain is responsible for the formylation of UDP-4-amino-4-deoxy-L-arabinose. The structure revealed a bilobal architecture with a binding site for N-10-formyltetrahydrofolate. nih.gov

These structural studies provide a molecular blueprint for understanding the function of these enzymes and can guide the design of inhibitors that could block the lipid A modification pathway, potentially resensitizing bacteria to antibiotics.

The following table summarizes key crystallographic data for ArnA domains.

| Macromolecule Domain | PDB ID | Organism | Resolution (Å) | Key Findings |

| ArnA Decarboxylase Domain | 1S6D | Escherichia coli | Not specified in abstract | Reveals the binding model for NAD+ and UDP-glucuronic acid and identifies key catalytic residues. nih.gov |

| ArnA Transformylase Domain | 1Y4I | Escherichia coli | 1.7 | Shows a bilobal structure with a Rossmann fold domain for cofactor binding. nih.gov |

Data sourced from the respective research publications.

Quantitative Analysis of this compound in Biological Samples for Research Purposes

Accurate quantification of this compound in biological samples is crucial for understanding its role in bacterial physiology and pathogenesis. Various analytical methods have been developed for this purpose, with liquid chromatography-mass spectrometry (LC-MS) being a particularly sensitive and specific technique. nih.gov

One established method involves the hydrolysis of lipid A to release the constituent sugars, followed by derivatization of the amino-containing compounds. nih.gov This derivatization step is often necessary to improve the chromatographic properties and detection sensitivity of the analyte. For instance, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate can be used to tag the primary amine of this compound, allowing for highly sensitive detection by mass spectrometry. nih.gov

This quantitative approach has been applied to:

Analyze Lipid A from Different Bacterial Strains: Researchers have quantified the amount of this compound in the lipid A of various Gram-negative bacteria, such as Salmonella enterica and Francisella tularensis. nih.gov

Investigate the Effect of Environmental Conditions: Studies have shown that the level of this compound modification of lipid A can be influenced by environmental factors. For example, in Salmonella, the amount of this amino sugar in lipid A increases significantly when the bacteria are grown in magnesium-limited conditions. nih.gov

Characterize Bacterial Mutants: By analyzing mutants with defects in genes involved in the lipid A modification pathway (e.g., phoP, pmrE, and pmrF in Salmonella), researchers have confirmed the roles of these genes in the addition of this compound to lipid A. nih.gov

The table below outlines a general workflow for the quantitative analysis of this compound in lipid A samples.

| Step | Procedure | Purpose |

| 1. Hydrolysis | Treatment of the isolated lipid A with a mild acid (e.g., trifluoroacetic acid) at elevated temperature. nih.gov | To cleave the glycosidic bonds and release the individual monosaccharides, including this compound. nih.gov |

| 2. Derivatization | Reaction of the hydrolyzed sample with a labeling reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. nih.gov | To attach a tag to the amino group of the sugar, enhancing its detectability and chromatographic separation. nih.gov |

| 3. Separation | Reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov | To separate the derivatized this compound from other components in the mixture. |

| 4. Detection and Quantification | Mass spectrometry (MS), often using a single quadrupole or more advanced mass analyzers. nih.gov | To specifically detect the derivatized amino sugar based on its mass-to-charge ratio and to quantify its amount, often with the aid of an internal standard. nih.gov |

This workflow is a generalized representation based on published methodologies.

Interactions of 4 Amino 4 Deoxyarabinose with Biological Systems and Macromolecules

Molecular Interactions of 4-Amino-4-deoxyarabinose with Bacterial Enzymes and Proteins

The biosynthesis and transfer of L-Ara4N to lipid A is a well-coordinated process involving several key enzymes. The genes encoding these enzymes are often found in the arn (also known as pmr) operon.

ArnT (PmrK): This inner membrane glycosyltransferase is responsible for the final step of the lipid A modification pathway, transferring L-Ara4N from its lipid carrier, undecaprenyl phosphate-arabinose (Und-P-Ara4N), to the phosphate (B84403) groups of lipid A. researchgate.net ArnT is an integral membrane protein with multiple predicted transmembrane domains. researchgate.net Studies on ArnT from Burkholderia cenocepacia have shown that it is an inverting glycosyltransferase, meaning the anomeric configuration of the transferred sugar is inverted during the reaction. nih.gov This was determined using chemically synthesized phosphodiester-linked L-Ara4N derivatives. nih.gov The enzyme specifically recognizes the Z-configured double bond adjacent to the anomeric phosphate in the lipid donor. nih.gov ArnT can also catalyze the reverse reaction, transferring L-Ara4N from lipopolysaccharide (LPS) back to an appropriate polyisoprenyl phosphate acceptor, although this is likely an artifact of in vitro conditions. acs.org

ArnA (PmrI): This is a bifunctional enzyme. Its C-terminal domain catalyzes the oxidative decarboxylation of UDP-glucuronic acid to produce UDP-4-keto-pentose (UDP-Ara4O). acs.org

ArnB (PmrH): This pyridoxal-phosphate (PLP) dependent transaminase catalyzes the conversion of UDP-Ara4O to UDP-4-amino-4-deoxy-L-arabinose (UDP-L-Ara4N), using glutamate (B1630785) as the amino donor. acs.orguniprot.org The crystal structure of ArnB reveals that the sugar-nucleotide binding site is located in a cleft between the subunits of the enzyme dimer. acs.org

The coordinated action of these and other enzymes in the pathway ensures the efficient synthesis and transfer of L-Ara4N for lipid A modification.

This compound as a Ligand for Specific Receptors or Binding Proteins

Furthermore, the modification of lipid A with L-Ara4N can influence its interaction with host immune receptors. For instance, the presence of L-Ara4N on the lipid A of Burkholderia mallei has been shown to affect the activation of Toll-like receptor 4 (TLR4), a key component of the innate immune system that recognizes LPS. frontiersin.org The partial neutralization of the phosphate groups by L-Ara4N can lead to reduced TLR4 signaling and a dampened inflammatory response. frontiersin.org

Effects of this compound on Gene Expression and Regulatory Networks in Microorganisms

The synthesis of L-Ara4N is tightly regulated at the genetic level, often by two-component systems (TCS) that sense environmental cues. The PmrA/PmrB and PhoP/PhoQ TCS are central to controlling the expression of the arn operon. nih.govnih.gov

In Salmonella enterica serovar Typhimurium, the PmrA/PmrB system activates the transcription of the arn genes in response to high iron concentrations. nih.gov In contrast, low magnesium levels trigger the PhoP/PhoQ system, which in turn can activate the PmrA/PmrB system. nih.gov

Interestingly, different regulatory strategies exist even among closely related bacteria. In Yersinia pestis, which lacks a key component of the PhoP/PhoQ-dependent activation of PmrA, the pbgP (arn) and ugd genes are transcribed from different promoters with distinct binding sites for the PmrA and PhoP transcription factors, allowing for differential regulation in response to various signals. nih.gov

In Enterobacter cloacae, the regulation of L-Ara4N-mediated colistin (B93849) heteroresistance is independent of the PmrAB system and is instead directly controlled by the PhoP/PhoQ system, where PhoP binds to the promoter of the arnB gene. nih.gov The presence of L-Ara4N itself does not directly appear to regulate gene expression, but rather its synthesis is the result of complex regulatory networks responding to external stimuli.

Role of this compound in Microbial Community Interactions and Environmental Adaptation

The modification of LPS with L-Ara4N is a significant factor in how bacteria adapt to their environment, particularly in the context of polymicrobial communities and host-pathogen interactions. By providing resistance to CAMPs, which can be produced by host immune cells or competing microbes, L-Ara4N modification allows bacteria to survive in hostile environments. mdpi.com

This adaptation is crucial for opportunistic pathogens like Pseudomonas aeruginosa. Exposure of P. aeruginosa to the antiseptic chlorhexidine (B1668724) can lead to increased expression of the arn operon and subsequent L-Ara4N modification of lipid A, resulting in cross-resistance to colistin. mdpi.com This demonstrates how environmental pressures can select for bacteria with modified cell surfaces.

Within a microbial community, the ability of some members to modify their LPS with L-Ara4N could give them a competitive advantage in the presence of CAMP-producing organisms. While direct studies on the role of L-Ara4N in structuring microbial communities are limited, the importance of amino acids and their derivatives in microbial communication and interaction is well-established. mdpi.com

Biophysical Studies of this compound Incorporation into Lipopolysaccharide

Biophysical studies have provided insights into the structural consequences of incorporating L-Ara4N into LPS. Neutron scattering techniques have been used to study the mechanical properties of membranes composed of LPS from bacterial mutants with varying degrees of LPS complexity. aps.org These studies have shown that the presence of substitutions like L-Ara4N can affect the physical characteristics of the LPS layer. aps.org

Applications of 4 Amino 4 Deoxyarabinose in Research and Biotechnology

4-Amino-4-deoxyarabinose as a Biochemical Probe for Cellular Processes

This compound and its derivatives serve as valuable biochemical probes, primarily for elucidating the mechanisms of enzymatic reactions and cellular transport related to bacterial cell wall modification. The inherent biological activity of Ara4N, specifically its incorporation into lipopolysaccharide (LPS), allows researchers to investigate the enzymes and transport systems involved in this critical pathway.

One of the key areas where Ara4N acts as a probe is in the study of the Arn (or Pmr) pathway, which is responsible for the biosynthesis and transfer of Ara4N to lipid A. nih.gov By using labeled or modified versions of Ara4N or its precursors, scientists can track the enzymatic steps involved in its synthesis and subsequent transfer from the cytoplasm to the periplasmic side of the inner membrane. acs.org For instance, synthetic phosphodiester-linked Ara4N derivatives have been instrumental in characterizing the function of the ArnT transferase, the enzyme that catalyzes the final step of transferring Ara4N to lipid A. nih.gov These studies have provided evidence that ArnT is an inverting glycosyl transferase. nih.gov

Furthermore, the transport of the lipid-linked donor of Ara4N, undecaprenyl phosphate-4-amino-4-deoxy-L-arabinose (Und-P-Ara4N), across the inner membrane is a critical step. While the specific flippase responsible for this transport is not fully characterized, Ara4N-based probes can be utilized to investigate this and other membrane transport phenomena. The introduction of Ara4N into the LPS core can alter the surface charge of the bacterial membrane. nih.gov This property can be exploited to probe the interactions between the bacterial surface and various molecules, including antimicrobial peptides and components of the host immune system.

Engineering Microbial Strains for Altered this compound Metabolism

The metabolic pathway for this compound biosynthesis is a target for metabolic engineering, primarily with the goal of understanding and potentially controlling bacterial viability and virulence. The genes responsible for Ara4N biosynthesis, often found in the arn operon, are essential for the viability of some Gram-negative bacteria, such as Burkholderia cenocepacia. researchgate.net This essentiality suggests that the enzymes in this pathway are potential targets for the development of novel antimicrobial agents.

Research has focused on creating conditional mutants to study the effects of depleting Ara4N. In these engineered strains, the expression of genes in the arn cluster can be controlled, for example, by placing them under the regulation of an inducible promoter. researchgate.net Studies with such mutants have shown that the loss of Ara4N biosynthesis leads to significant changes in cell morphology, increased membrane permeability, and ultimately, loss of viability. researchgate.net These findings underscore the critical role of Ara4N in maintaining the integrity of the bacterial cell envelope.

While much of the research has been on down-regulating or inhibiting Ara4N metabolism, the potential exists to engineer microbial strains for the enhanced production of Ara4N or its derivatives. Such engineered strains could serve as bio-factories for producing these compounds for further research or as starting materials for the synthesis of complex carbohydrates and glycoconjugates. The principles of metabolic engineering, which involve the manipulation of metabolic pathways, could be applied to optimize the flux towards Ara4N production. nih.gov This could involve overexpressing key enzymes in the pathway or knocking out competing metabolic routes.

Use of this compound in Understanding Bacterial Pathogenesis Mechanisms

A significant application of this compound is in the study of bacterial pathogenesis, particularly the mechanisms by which bacteria resist antimicrobial peptides and evade the host immune system. The addition of Ara4N to the phosphate (B84403) groups of lipid A, the anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, is a key strategy for many pathogens. microbiologyresearch.orgasm.org This modification reduces the net negative charge of the bacterial surface, which in turn decreases the binding of positively charged cationic antimicrobial peptides (CAMPs) like polymyxins. nih.govnih.gov

The table below summarizes the role of Ara4N modification of lipid A in the pathogenesis of several bacterial species:

| Bacterial Species | Role of Ara4N in Pathogenesis | Key Findings |

| Pseudomonas aeruginosa | Confers resistance to polymyxins and other CAMPs. nih.gov | The presence of Ara4N in the LPS of P. aeruginosa has been correlated with increased resistance to antimicrobial agents. However, some studies have shown that its presence does not always correlate with resistance, suggesting a complex regulatory mechanism. plos.org |

| Salmonella enterica | Mediates resistance to CAMPs and contributes to virulence. microbiologyresearch.org | The expression of the arn operon, responsible for Ara4N biosynthesis, is induced under conditions of low magnesium, a signal that the bacterium is within a host environment. Mutants unable to modify their lipid A with Ara4N show attenuated virulence. microbiologyresearch.org |

| Burkholderia species | Essential for viability and contributes to innate resistance to CAMPs. researchgate.netasm.org | In Burkholderia cenocepacia, the Ara4N biosynthetic pathway is essential for survival. researchgate.net In Burkholderia pseudomallei, Ara4N modification of lipid A allows the bacterium to evade innate immune recognition. asm.org |

| Yersinia pestis | Protects against CAMPs. nih.gov | Yersinia pestis utilizes distinct regulatory pathways to control the expression of Ara4N biosynthetic genes in response to different environmental signals. nih.gov |

| Escherichia coli | Required for resistance to polymyxin (B74138). nih.gov | Polymyxin-resistant mutants of E. coli show induction of an inner membrane enzyme that transfers Ara4N to lipid A. frontiersin.org |

The modification of lipid A with Ara4N is a clear example of how bacteria can remodel their surface to adapt to the host environment and resist host defenses. Studying the regulation and function of the Ara4N pathway provides critical insights into the intricate host-pathogen interactions that define the course of an infection.

Development of Tools Based on this compound for Glycobiology Research (e.g., Neoglycoconjugates, Immunogens)

This compound is a valuable building block in the synthesis of tools for glycobiology research, particularly neoglycoconjugates and immunogens. These synthetic molecules are crucial for studying carbohydrate-protein interactions, developing diagnostic reagents, and as potential vaccine candidates.

Neoglycoconjugates are synthetic molecules in which a carbohydrate moiety is covalently linked to a protein or lipid. Researchers have synthesized neoglycoconjugates containing Ara4N epitopes corresponding to the inner core of bacterial lipopolysaccharides. nih.govnih.gov These complex molecules are constructed by first synthesizing disaccharides and trisaccharides containing Ara4N linked to other core sugars like 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) and D-glycero-D-talo-oct-2-ulosonic acid (Ko). nih.gov These synthetic oligosaccharides are then coupled to a carrier protein, such as bovine serum albumin (BSA), to create neoglycoconjugates. researchgate.net

These Ara4N-containing neoglycoconjugates serve as powerful immunogens. researchgate.net When injected into animals, they can elicit the production of polyclonal and monoclonal antibodies that are specific for the Ara4N-containing epitopes. nih.govresearchgate.net These antibodies are invaluable tools for:

Diagnostics: They can be used to detect the presence of bacteria that have Ara4N in their LPS, potentially leading to new diagnostic tests for infectious diseases. nih.gov

Research: They can be used to probe the structure and accessibility of LPS on the bacterial surface and to study the immune response to these important bacterial antigens.

The development of synthetic methods to produce spacer-equipped 4-amino-4-deoxy-L-arabinopyranosides has been a significant advancement in this area. researchgate.net These spacers allow for the efficient and specific coupling of the carbohydrate to carrier proteins or other molecules, facilitating the creation of a wide range of glycobiology tools. researchgate.net

The following table provides examples of synthetic strategies and applications of Ara4N-based tools:

| Tool | Synthetic Strategy | Application |

| Ara4N-containing neoglycoconjugates | Coupling of synthetic Ara4N-containing oligosaccharides to a carrier protein (e.g., BSA). nih.govresearchgate.net | Generation of specific antibodies for diagnostics and research; study of carbohydrate-protein interactions. nih.gov |

| Spacer-equipped Ara4N glycosides | Transglycosylation reactions to introduce allyl, propenyl, or other spacer arms. researchgate.net | Facilitates the covalent attachment of Ara4N to proteins and surfaces for the creation of immunogens and glycoarrays. researchgate.net |

| Ara4N-based immunogens | Conjugation of synthetic Ara4N-containing haptens to a carrier protein. researchgate.net | Elicitation of polyclonal and monoclonal antibodies specific for Ara4N epitopes for use in immunoassays and as potential vaccine components. nih.govresearchgate.net |

Investigation of this compound in Synthetic Biology Constructs and Systems